molecular formula C17H12BrNO3 B3530059 (4Z)-4-(5-bromo-2-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one

(4Z)-4-(5-bromo-2-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one

Cat. No.: B3530059
M. Wt: 358.2 g/mol
InChI Key: JYEYQUZDPXJGCI-UVTDQMKNSA-N
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Description

(4Z)-4-(5-bromo-2-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one is an organic compound that belongs to the class of oxazolone derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

(4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3/c1-21-15-8-7-13(18)9-12(15)10-14-16(19-22-17(14)20)11-5-3-2-4-6-11/h2-10H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEYQUZDPXJGCI-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=NOC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=NOC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(5-bromo-2-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 3-phenyl-1,2-oxazol-5(4H)-one. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(5-bromo-2-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

    Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium azide (NaN3), thiourea, alkyl halides

Major Products Formed

    Oxidation: Formation of hydroxyl or carboxyl derivatives

    Reduction: Formation of dehalogenated products

    Substitution: Formation of substituted benzylidene derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4Z)-4-(5-bromo-2-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and methoxy group may enhance the compound’s ability to bind to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-(2-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    (4Z)-4-(5-chloro-2-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one: Contains a chlorine atom instead of bromine, which may affect its chemical and biological properties.

Uniqueness

The presence of the bromine atom in (4Z)-4-(5-bromo-2-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one makes it unique compared to its analogs. Bromine atoms can participate in unique chemical reactions and may enhance the compound’s biological activity due to their size and electronegativity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-(5-bromo-2-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
(4Z)-4-(5-bromo-2-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one

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